Product packaging for alpha-Santalol(Cat. No.:CAS No. 115-71-9)

alpha-Santalol

Cat. No.: B229018
CAS No.: 115-71-9
M. Wt: 220.35 g/mol
InChI Key: PDEQKAVEYSOLJX-YHPVVBAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-santalol ((Z)-α-santalol) is a principal sesquiterpene component of sandalwood oil (Santalum album L.) with demonstrated chemopreventive and antineoplastic properties across multiple cancer models . Research applications include investigating its efficacy against skin, breast, and prostate cancers, where it has been shown to inhibit cancer development through multiple mechanisms . Its core mechanism of action involves inducing G2/M phase cell cycle arrest by modulating key regulatory proteins including cyclin B1, Cdc2, and Cdc25c . This compound also promotes apoptosis through both intrinsic and extrinsic pathways, characterized by caspase activation (caspase-3, -8, -9) and Poly (ADP-ribose) polymerase (PARP) cleavage . In breast cancer models, it inhibits cell migration by targeting the β-catenin pathway, affecting its nuclear localization . A 2024 in vivo study using a transgenic mouse model demonstrated that this compound administration decreased prostate tumor incidence by decreasing cell proliferation and inducing apoptosis, without causing weight loss or noticeable side effects . This compound is presented for research use in studying natural product-based chemoprevention and therapeutics. FOR RESEARCH USE ONLY. Not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B229018 alpha-Santalol CAS No. 115-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115-71-9

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(Z)-5-[(1R,3S)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-en-1-ol

InChI

InChI=1S/C15H24O/c1-10(9-16)5-4-6-14(2)11-7-12-13(8-11)15(12,14)3/h5,11-13,16H,4,6-9H2,1-3H3/b10-5-/t11?,12-,13?,14+,15?/m1/s1

InChI Key

PDEQKAVEYSOLJX-YHPVVBAKSA-N

SMILES

CC(=CCCC1(C2CC3C1(C3C2)C)C)CO

Isomeric SMILES

C/C(=C/CC[C@]1(C2C[C@H]3C1(C3C2)C)C)/CO

Canonical SMILES

CC(=CCCC1(C2CC3C1(C3C2)C)C)CO

boiling_point

166-167 °C @ 14 MM HG

density

0.9770 @ 25 °C/25 °C
NATURAL BETA-SANTALOL HAS SEQCIS-CONFIGURATION;  BP 177-178 °C;  DENSITY 0.9717 @ 25 °C/25 °C /BETA-SANTALOL/

flash_point

Flash point > 100 °C
GREATER THAN 212 °F CC

Other CAS No.

115-71-9

physical_description

Liquid;  [Merck Index] Sweet odor;  [HSDB]

Pictograms

Irritant

solubility

SOL IN ALC;  PRACTICALLY INSOL IN WATER /BETA-SANTALOL/
SOL IN ALC;  SLIGHTLY SOL IN PROPYLENE GLYCOL, GLYCERINE
PRACTICALLY INSOL IN WATER

Origin of Product

United States

Scholarly Perspectives on Alpha Santalol: an Overview of Research Trajectories

Historical Context of Alpha-Santalol Scientific Inquiry

The scientific investigation into the components of sandalwood oil began with its long-standing use in traditional medicine and perfumery. nanobioletters.com The initial phase of research was primarily driven by the fragrance industry's desire to understand and replicate its unique woody aroma.

Early 20th-century chemists were the first to isolate and characterize the primary alcohols from sandalwood oil. Friedrich W. Semmler, a German chemist, conducted pioneering research in the first decade of the 1900s on the isolation and identification of the santalols. mdpi.com Shortly thereafter, in 1914, a detailed account of the steam distillation of sandalwood and the separation of its components, including alpha- and beta-santalol (B49924), was published by V. Paolini and Laura Divizia at the University of Rome. mdpi.com

These early studies established that this compound was the more abundant isomer, typically comprising 41-55% of East Indian sandalwood oil (Santalum album), compared to beta-santalol's 16-24%. nanobioletters.com The primary analytical method of the era was fractional distillation under vacuum, a technique used to separate compounds based on boiling points. researchgate.net

The complex tricyclic structure of this compound posed a significant challenge for total synthesis. mdpi.com While initial attempts yielded imprecise stereochemistry and very low yields, a major breakthrough occurred in the 1970s. mdpi.com In 1970, Nobel laureate Elias J. Corey and his team at Harvard University reported a highly stereoselective synthesis of this compound, marking a pivotal moment in the organic chemistry of this natural product. mdpi.com This achievement paved the way for the synthesis of various derivatives and deeper investigation into its biological activities.

Table 1: Key Milestones in the Historical Inquiry of this compound

Decade Key Development Researchers/Institution Significance
1900s Initial isolation and identification of santalols from sandalwood oil. Friedrich W. Semmler (University of Berlin) Foundational work in characterizing the main constituents of sandalwood oil. mdpi.com
1910s Detailed publication on the separation of alpha- and beta-santalol. V. Paolini and Laura Divizia (University of Rome) Refined the understanding of sandalwood oil composition and properties of its isomers. mdpi.com
1970s First highly stereoselective total synthesis of this compound. Elias J. Corey et al. (Harvard University) Enabled the production of pure this compound for research and unlocked possibilities for synthetic derivatives. mdpi.com

Significance of this compound in Contemporary Chemical Biology and Pharmaceutical Research

In recent decades, the focus of this compound research has shifted dramatically from fragrance chemistry to its potential applications in medicine. It is now recognized as a multifaceted bioactive compound with significant anti-inflammatory and anticancer properties, attributed to its ability to modulate multiple signaling pathways. nanobioletters.comsemanticscholar.org

Anti-Cancer Research: this compound has demonstrated notable efficacy against various cancer models, including skin, breast, and prostate cancer. semanticscholar.orgfau.edu Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, which halts the proliferation of malignant cells. nanobioletters.comnih.gov

In skin cancer research, studies have shown that this compound can prevent the development of tumors induced by chemical carcinogens and UVB radiation in murine models. mdpi.comresearchgate.net Mechanistically, it has been found to induce G2/M phase cell cycle arrest in both human epidermoid carcinoma and melanoma cells. researchgate.net

In breast cancer, this compound inhibits cell migration by targeting the Wnt/β-catenin signaling pathway. jneonatalsurg.comnih.gov It has shown efficacy in both estrogen receptor (ER)-positive and ER-negative breast cancer cells, inducing G2/M arrest and apoptosis through the activation of caspases, which are key executioner proteins in the apoptotic cascade. acs.org

For prostate cancer, research indicates that this compound induces apoptosis by activating caspase-3 and cleaving Poly(ADP-ribose) polymerase (PARP). sci-hub.se Furthermore, it exhibits anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, thereby inhibiting the formation of new blood vessels that tumors need to grow. iisc.ac.in

Anti-Inflammatory Research: The anti-inflammatory properties of this compound are also a major area of investigation. It has been shown to suppress the production of pro-inflammatory cytokines and chemokines in skin cells. nih.gov The compound can inhibit key inflammatory mediators, including cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2, and thromboxane (B8750289) B2. mdpi.com This activity has generated interest in its potential for treating inflammatory skin conditions. nih.gov

Table 2: Selected Research Findings on the Biological Activity of this compound

Research Area Model System Key Findings Molecular Targets/Pathways
Skin Cancer Human epidermoid carcinoma (A431) and melanoma (UACC-62) cells Induces G2/M phase cell cycle arrest. Alteration of cyclin A, cyclin B, and other cell cycle regulatory proteins. researchgate.net
Breast Cancer MDA-MB 231 & MCF-7 cells Inhibits cell migration and induces apoptosis. Targets Wnt/β-catenin pathway; activation of caspase-8 and caspase-9. nih.govacs.org
Prostate Cancer PC-3 & LNCaP cells; Xenograft mouse models Induces apoptosis and inhibits angiogenesis. Activation of caspase-3; inhibition of VEGFR2-mediated AKT/mTOR signaling. sci-hub.seiisc.ac.in
Inflammation Skin tissue models Decreases expression of key inflammatory factors. Suppression of prostaglandin E2 and thromboxane B2. mdpi.com

Interdisciplinary Approaches in this compound Research

The study of this compound exemplifies a modern, interdisciplinary approach to natural product science, integrating expertise from diverse scientific fields.

Organic and Medicinal Chemistry: Chemists are central to this research, not only through the total synthesis of the natural product but also by creating structural derivatives. mdpi.comresearchgate.net By modifying the side chain or functional groups of the this compound molecule, researchers can probe structure-activity relationships, aiming to develop analogues with enhanced potency or more favorable pharmacological properties. mdpi.com

Pharmacology and Molecular Biology: Pharmacologists and molecular biologists work collaboratively to evaluate the biological effects of this compound and its derivatives. This involves using in vitro cell culture models to elucidate mechanisms of action and in vivo animal models to assess efficacy in a whole-organism context. nih.goveurekalert.org Techniques such as immunoblotting, immunofluorescence, and gene expression analysis are employed to identify the specific cellular proteins and signaling pathways that this compound interacts with. nih.gov

Computational Chemistry and Biophysics: Computational studies, including molecular docking, are used to predict and analyze how this compound binds to specific biological targets, such as enzymes or protein receptors. nanobioletters.comnih.gov These in silico approaches help to rationalize observed biological activities and guide the design of new experiments and more effective derivatives. For instance, docking studies have been used to explore its interaction with tyrosinase, an enzyme involved in melanin (B1238610) production, and the ATP-binding region of the VEGFR2 kinase. iisc.ac.innih.gov

Biotechnology and Plant Science: In response to the over-harvesting of sandalwood trees, biotechnologists and plant scientists are exploring sustainable production methods. This includes metabolic engineering in microorganisms to produce santalene and santalol (B192323), as well as plant tissue culture techniques to propagate high-yielding and disease-resistant sandalwood trees. nih.gov This work is crucial for ensuring a sustainable supply of this compound for future research and potential therapeutic applications.

This convergence of disciplines—from synthetic chemistry to molecular biology and computational modeling—is accelerating our understanding of this compound and harnessing its potential for human health.

Biogeographic Sourcing and Advanced Extraction Methodologies of Alpha Santalol

Botanical Origins and Distribution of Alpha-Santalol Content within Plant Species

This compound is principally derived from the heartwood of trees belonging to the Santalum genus. The concentration of this compound varies significantly among different species, influencing the quality and commercial value of the extracted essential oil. nih.gov

The most renowned source is the Indian sandalwood, Santalum album, which is historically considered the benchmark for high-quality sandalwood oil due to its rich this compound content. nih.gov Other notable species include Australian sandalwood (Santalum spicatum) and Pacific sandalwood (Santalum austrocaledonicum). etsu.edunih.gov The oil content is typically highest in S. album, S. paniculatum, and S. yasi. wikipedia.org

The chemical composition, particularly the percentage of this compound, differs markedly across these species. S. album oil is characterized by a high concentration of santalols, often exceeding 90% of the oil's composition. salvatorebattaglia.com.au In contrast, S. spicatum has a lower santalol (B192323) content. nih.gov International standards, such as ISO 3518:2002, stipulate that high-quality sandalwood oil from S. album should contain 41–55% (Z)-α-santalol and 16–24% (Z)-β-santalol. nih.govnih.gov

Below is a comparative table illustrating the typical this compound content in the essential oils of various Santalum species.

Botanical NameCommon NameTypical this compound Content (%)
Santalum albumIndian Sandalwood41 - 55
Santalum spicatumAustralian Sandalwood~25 (Varies significantly)
Santalum austrocaledonicumPacific SandalwoodVariable, often lower than S. album
Santalum paniculatumHawaiian Sandalwood34.5 - 40.4

This table presents typical ranges; actual content can vary based on factors like tree age, geographic location, and harvest season. nih.gov

Engineering and Optimization of this compound Extraction Processes

The extraction of sandalwood oil, rich in this compound, is achieved through several methods, ranging from traditional distillation techniques to more advanced solvent-based and assisted technologies.

Steam Distillation and Hydro-distillation Techniques

Steam distillation and hydro-distillation are the most traditional methods for extracting essential oils from sandalwood. nih.gov

Steam Distillation: In this process, high-pressure steam is passed through powdered sandalwood heartwood. The steam ruptures the plant's oil-bearing structures, releasing the volatile essential oil. The mixture of steam and oil vapor is then condensed, and the oil is separated from the water. salvatorebattaglia.com.au This method is known to produce a high-quality oil with a desirable aroma. etsu.edu One study on S. album using steam distillation with a Clevenger apparatus yielded an oil containing 54.65% to 55.14% this compound. etsu.edu

Hydro-distillation: This technique involves submerging the sandalwood powder in water, which is then boiled. The resulting steam, carrying the essential oil, is cooled and collected. While effective, hydro-distillation is generally a lengthy process and may yield less oil compared to other methods. etsu.edujmaterenvironsci.com

Solvent Extraction and Supercritical Fluid Extraction Methods

Modern techniques often employ solvents to improve extraction efficiency and oil quality.

Solvent Extraction: This method utilizes organic solvents like hexane (B92381) or ethanol (B145695) to dissolve the essential oil from the sandalwood powder. etsu.edurjpn.org The process, often carried out in a Soxhlet apparatus, involves repeatedly washing the plant material with the solvent. rjpn.org After extraction, the solvent is evaporated, typically using a rotary evaporator, to leave behind the concentrated essential oil. etsu.edu

Supercritical Fluid Extraction (SFE): SFE, particularly with carbon dioxide (CO₂), is a more advanced and "green" extraction technique. rjpn.org In this method, CO₂ is brought to a supercritical state (above its critical temperature and pressure), where it exhibits properties of both a liquid and a gas. rjpn.org This supercritical fluid acts as a solvent, efficiently extracting the this compound and other components without the use of high temperatures that can degrade the oil. rjpn.org The CO₂ is then easily removed by depressurization, leaving a pure extract with no solvent residue.

Ultrasonication-Assisted Extraction Parameters

Ultrasonication-Assisted Extraction (UAE) is an innovative method that uses high-frequency sound waves to enhance the extraction process. The acoustic waves, typically between 20 and 2000 kHz, create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant material generates micro-jets and shockwaves that disrupt the cell walls, facilitating the release of intracellular contents, including this compound, into the solvent. nih.gov This technique can significantly reduce extraction time and energy consumption. researchgate.net Key parameters that are optimized in UAE include ultrasound power (e.g., 80-200 W), frequency (e.g., 40-100 kHz), and extraction time. nih.gov

Comparative Analysis of Extraction Efficiencies Across Techniques for this compound Isolation

The choice of extraction method has a profound impact on the yield of sandalwood oil and the concentration of this compound within it. Research has shown significant differences in efficiency between traditional and modern techniques.

For instance, studies comparing supercritical CO₂ extraction with hydro-distillation for S. album have demonstrated that SFE can produce a higher oil yield in a much shorter time. One study reported an oil yield of 4.11% with SFE in just one hour, compared to 1.86% from a 30-hour hydro-distillation. The resulting oil from SFE also had a higher concentration of this compound.

Solvent extraction methods can also achieve high yields, but the quality of the oil, particularly its aroma, may be considered inferior to that produced by distillation or SFE. Microwave-assisted hydro-distillation has also been shown to be faster and produce higher yields than conventional hydro-distillation. jmaterenvironsci.com A study demonstrated that this method could produce a similar amount of oil in 40 minutes as conventional methods did in 80 minutes. jmaterenvironsci.com

The following table summarizes the comparative efficiencies of various extraction techniques.

Extraction TechniqueTypical Oil Yield (%)This compound Concentration (%)Extraction TimeKey Advantages
Steam Distillation1.15 - 2.8854.65 - 55.1416.5 - 24 hoursHigh-quality aroma
Hydro-distillationLower than steam distillationVariable40 - 70 hoursTraditional method
Solvent Extraction2.45 - 3.7 g/L (yield)~84 (with Ethyl Alcohol)VariableHigh yield potential
Supercritical CO₂ Extractionup to 4.11~83~1 hourHigh yield, high purity, short time
Microwave-Assisted Hydro-distillation~1.32~50-70 (total santalol)40 - 120 minutesFast, efficient

Purification Strategies for High-Purity this compound Isolation

The essential oil obtained from initial extraction is a complex mixture of various sesquiterpenes and other compounds. etsu.edu To isolate high-purity this compound, further purification steps are necessary.

Fractional Distillation: This technique can be used to separate components of the essential oil based on their different boiling points. rjpn.org By carefully controlling the temperature and pressure, fractions rich in this compound can be collected. A specific method known as Krugelrohr vacuum distillation is a form of short-path distillation that can be used for pre-purification. etsu.edu

Column Chromatography: This is a widely used and effective method for purifying individual compounds from a mixture. rjpn.orgcolumn-chromatography.com In this process, the sandalwood oil extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. column-chromatography.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different components of the oil separate based on their affinity for the stationary and mobile phases. column-chromatography.com

Medium Pressure Liquid Chromatography (MPLC): A more advanced chromatographic technique, MPLC, has been successfully used for the quantitative separation of this compound. One highly effective strategy involves using a stationary phase of silica gel impregnated with silver nitrate. researchgate.netnih.gov The silver ions interact differently with the various sesquiterpenes, allowing for a precise separation and yielding this compound with a purity of over 96%. researchgate.netnih.gov

Elucidation of Alpha Santalol Biosynthesis: from Precursors to Engineered Production Systems

Precursor Metabolism and Farnesyl Diphosphate (B83284) Pathway Integration in Sesquiterpene Biogenesis

The journey to α-santalol begins with fundamental building blocks derived from primary metabolism. Like all terpenoids, the biosynthesis of α-santalol originates from the five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In the cytoplasm of plant cells, these molecules are produced via the mevalonate (B85504) (MVA) pathway. nih.govtandfonline.com

The synthesis of sesquiterpenes, which are 15-carbon compounds, requires the condensation of these C5 units. tandfonline.com Farnesyl diphosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl diphosphate (FPP). nih.govoup.com FPP stands as a critical branch-point intermediate, serving as the universal precursor for the vast array of sesquiterpenes, including the santalenes that are the direct precursors to santalols. oup.complos.orgmdpi.com The formation of FPP is a pivotal step that integrates central carbon metabolism with the specialized pathway of sesquiterpene biogenesis. researchgate.netacs.org

Characterization of Sesquiterpene Synthases and Cytochrome P450 Monooxygenases in Alpha-Santalol Biogenesis

The conversion of the linear precursor FPP into the complex cyclic structures of santalols involves two key classes of enzymes: sesquiterpene synthases and cytochrome P450 monooxygenases.

Functional Roles of SaSSy and Related Santalene Synthases

The first committed step in santalol (B192323) biosynthesis is the cyclization of FPP, catalyzed by a santalene synthase. In the primary source of sandalwood oil, Santalum album, this crucial role is fulfilled by the enzyme santalene synthase, commonly referred to as SaSSy. nih.gov SaSSy is a key enzyme that converts (E,E)-FPP into a mixture of sesquiterpenes, primarily α-santalene, β-santalene, and epi-β-santalene, along with α-exo-bergamotene. nih.govmdpi.com The relative abundance of these products is a characteristic feature of the specific synthase. researchgate.net

Interestingly, other santalene synthases have been identified in different plant species. For instance, a santalene synthase from Clausena lansium, known as SanSyn, produces α-santalene with only a trace amount of exo-α-bergamotene. nih.gov Furthermore, a distinct pathway has been discovered in the wild tomato Solanum habrochaites, where a (Z,Z)-FPP synthase generates the geometric isomer of FPP, which is then cyclized by a different synthase to produce α-santalene and other related sesquiterpenes. nih.gov

Enzymatic Activity of SaCYP76F and CYP736A167 in Santalol Hydroxylation

Following the formation of the santalene hydrocarbon skeleton, the final step in producing the fragrant santalols is a hydroxylation reaction. This oxidation is catalyzed by cytochrome P450 monooxygenases (CYPs), which require an NADPH-dependent cytochrome P450 reductase (CPR) as a redox partner. nih.govresearchgate.net

In Santalum album, a family of P450 enzymes, designated as CYP76F, have been identified and shown to be involved in the hydroxylation of santalenes and bergamotene. plos.orgplos.org Specifically, enzymes like SaCYP76F39v1 have demonstrated high catalytic efficiency in producing (E)-stereoisomers of santalols. nih.gov These enzymes catalyze the hydroxylation at the terminal allylic methyl groups of the santalene molecules. plos.org

Another key P450 enzyme, SaCYP736A167, has been characterized and shown to selectively synthesize the (Z)-isomers of α- and β-santalol, which are the most significant contributors to the characteristic aroma of sandalwood oil. nih.govnih.gov This enzyme can hydroxylate α-santalene, β-santalene, and epi-β-santalene. researchgate.net The discovery and characterization of these specific P450 enzymes have been crucial in elucidating the final steps of α-santalol biosynthesis.

Enzyme ClassSpecific Enzyme(s)Substrate(s)Product(s)
Sesquiterpene Synthase SaSSy (Santalum album)(E,E)-Farnesyl diphosphateα-santalene, β-santalene, epi-β-santalene, α-exo-bergamotene
SanSyn (Clausena lansium)(E,E)-Farnesyl diphosphateα-santalene, trace exo-α-bergamotene
Cytochrome P450 Monooxygenase SaCYP76F family (e.g., SaCYP76F39v1)Santalenes, bergamotene(E)-santalols, (E)-bergamotol
SaCYP736A167α-santalene, β-santalene, epi-β-santalene(Z)-α-santalol, (Z)-β-santalol, (Z)-epi-β-santalol

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthetic Genes

The production of α-santalol is tightly controlled at the genetic level. The expression of the genes encoding the biosynthetic enzymes, such as SaSSy and the various SaCYPs, is subject to transcriptional regulation. sigmaaldrich.com This means that the rate at which these genes are transcribed into messenger RNA (mRNA) can be modulated by various factors, thereby controlling the amount of enzyme produced and, consequently, the quantity of α-santalol synthesized.

Studies have begun to identify specific transcription factors (TFs) that may regulate the genes involved in santalol biosynthesis. oup.comnih.gov For example, research has pointed to the involvement of TF families like bHLH and MYC in the regulation of sesquiterpene biosynthesis in plants. nih.gov In Santalum album, a TF named SaAREB6 has been shown to promote santalol biosynthesis in response to drought stress by activating the promoter of SaCYP736A167. oup.com Yeast one-hybrid screening has also been employed to identify potential TFs that bind to the promoter region of the SaSSY gene. nih.govnih.gov

Furthermore, post-transcriptional modifications, such as the potential for phosphorylation of regulatory proteins, could add another layer of control over the biosynthetic pathway. oup.com The synthesis and accumulation of santalol are also influenced by environmental stimuli and developmental stages, suggesting a complex regulatory network. oup.complos.org For instance, drought stress has been observed to induce the expression of key genes in the santalol synthesis pathway. oup.com Comparative transcriptome analyses between high and low oil-yielding varieties of Santalum album have revealed differential expression of genes involved in the pathway, further highlighting the importance of transcriptional regulation. plos.orgbiorxiv.org

Heterologous Biosynthesis and Metabolic Flux Engineering for Enhanced this compound Production

The slow growth of sandalwood trees and the depletion of natural resources have driven research into alternative production methods for α-santalol. nih.gov Metabolic engineering of microorganisms, particularly yeasts, offers a promising platform for the sustainable and scalable production of this valuable compound. nih.govdntb.gov.ua

Strategies in Saccharomyces cerevisiae and Yarrowia lipolytica

The yeasts Saccharomyces cerevisiae and Yarrowia lipolytica have been successfully engineered to produce α-santalol and its precursor, α-santalene. nih.govmdpi.com A common strategy involves introducing the genes for santalene synthase (like SaSSy or SanSyn) and the relevant cytochrome P450 (like SaCYP736A167) along with its CPR partner into the yeast. acs.orgnih.gov

To enhance production, metabolic flux is often redirected towards the sesquiterpene pathway. nih.gov A key target for this is the downregulation of the ERG9 gene, which encodes squalene (B77637) synthase. mdpi.comacs.org This enzyme competes for the FPP precursor to produce sterols. By reducing its activity, more FPP becomes available for santalene synthesis. mdpi.commdpi.com

Further strategies to boost yield include:

Overexpression of MVA pathway genes : Increasing the expression of genes in the native mevalonate pathway, such as a truncated HMG-CoA reductase (tHMG1), can increase the supply of IPP and DMAPP. researchgate.netfrontiersin.org

Enhancing cofactor supply : The P450 enzymes require NADPH as a cofactor. Engineering the yeast to increase the intracellular pool of NADPH can improve the efficiency of the hydroxylation step. researchgate.net

Promoter engineering and regulatory control : Placing the biosynthetic genes under the control of strong, inducible promoters, such as the GAL promoters in S. cerevisiae, allows for precise control over gene expression. mdpi.comresearchgate.netnih.gov Overexpressing transcriptional activators like GAL4 can further amplify this effect. mdpi.comacs.org

Host strain optimization : Genetic modifications to the host strain, such as knocking out genes that produce unwanted byproducts, can lead to higher purity of the desired compound. researchgate.net

In Yarrowia lipolytica, an oleaginous yeast, similar strategies have been applied. nih.govresearchgate.net Overexpression of upstream genes in the MVA pathway and optimization of fermentation conditions, such as feeding strategies, have led to significant increases in α-santalene production. nih.govresearchgate.net These advancements in metabolic engineering are paving the way for the industrial-scale biotechnological production of α-santalol. researchgate.netfrontiersin.orgrsc.org

OrganismEngineering StrategyTarget Gene(s)/PathwayOutcome
Saccharomyces cerevisiae Redirecting metabolic fluxDownregulation of ERG9 (squalene synthase)Increased FPP availability for santalene synthesis
Enhancing precursor supplyOverexpression of MVA pathway genes (e.g., tHMG1)Increased IPP and DMAPP levels
Promoter controlUse of GAL promoters for biosynthetic genesInducible and high-level gene expression
Cofactor engineeringIncreasing NADPH availabilityImproved P450 efficiency
Yarrowia lipolytica Precursor pathway enhancementOverexpression of MVA pathway genesIncreased α-santalene yield
Fermentation optimizationFed-batch strategiesHigher product titers

Genetic Manipulation for Optimized Isomer Production

The characteristic fragrance and biological properties of sandalwood oil are determined by the specific ratio of its constituent sesquiterpenols, particularly the (Z)-isomers of α-santalol and β-santalol. mdpi.comnih.gov Achieving a desirable isomer profile is a critical goal in the engineered production of α-santalol. Genetic manipulation of key biosynthetic enzymes, namely santalene synthases (STSs) and cytochrome P450 monooxygenases (CYPs), is the primary strategy for controlling the stereochemistry of the final products. tiprpress.comresearchgate.net

The initial step in the pathway, the cyclization of farnesyl diphosphate (FPP), is catalyzed by an STS. The choice of STS can significantly influence the ratio of α-, β-, and other santalene isomers. For instance, santalene synthase from Santalum album (SaSSy) produces a mixture of α-santalene, β-santalene, and epi-β-santalene. plos.orgresearchgate.net In contrast, a santalene synthase from Clausena lansium (SanSyn) can also be utilized, leading to different precursor ratios. acs.orgnih.gov Researchers have also successfully generated mutant enzymes, such as SanSyn F441V, which alters the product profile to include 57.2% α-santalene and 28.6% β-santalene. researchgate.net

The subsequent hydroxylation of santalene precursors into santalols is catalyzed by CYP enzymes, which are crucial for determining the final isomer ratio. mdpi.comresearchgate.net Research into the CYP76F subfamily from S. album revealed that different enzymes yield different stereoisomer ratios. plos.org For example, when expressed in yeast, SaCYP76F39v1 was found to produce (E)-α-santalol and (Z)-α-santalol in an approximate 5:1 ratio, and (E)-β-santalol to (Z)-β-santalol in a 4:1 ratio. plos.org This is contrary to the composition of natural sandalwood oil, where (Z)-isomers are dominant. plos.org

More targeted production of the desired (Z)-isomers has been achieved using other specific P450 enzymes. The enzyme CYP736A167, also from S. album, has been shown to selectively synthesize the valuable (Z)-α-santalol and (Z)-β-santalol. nih.govresearchgate.net By expressing this specific CYP in engineered yeast strains, researchers can steer the biosynthetic pathway toward producing the more desirable isomers. acs.orgnih.gov The combination of an appropriate STS with a selective CYP, such as CYP736A167, is a key strategy for producing an optimized blend of santalol isomers, rich in α-santalol. sci-hub.se

Table 1: Effect of Specific Enzymes on Santalol Isomer and Precursor Production

Enzyme Source Organism Substrate(s) Key Product(s) Observed Isomer Ratio/Profile Reference(s)
SanSyn F441V Clausena lansium (mutant) Farnesyl Diphosphate α-santalene, β-santalene 57.2% α-santalene, 28.6% β-santalene researchgate.net
SaCYP76F39v1 Santalum album α-santalene, β-santalene (E)-α-santalol, (Z)-α-santalol, (E)-β-santalol, (Z)-β-santalol (E)-α-santalol:(Z)-α-santalol ≈ 5:1; (E)-β-santalol:(Z)-β-santalol ≈ 4:1 plos.org

| CYP736A167 | Santalum album | α-santalene, β-santalene | (Z)-α-santalol, (Z)-β-santalol | Selective synthesis of (Z) isomers | nih.govresearchgate.net |

Modulation of Competing Pathways for Increased Yields

A central strategy in metabolic engineering for enhancing α-santalol production is the strategic modulation of competing metabolic pathways. In host organisms like Saccharomyces cerevisiae, the precursor FPP is a critical branch-point metabolite. researchgate.net It can either be directed towards the desired sesquiterpenoid synthesis or channeled into other native pathways, most notably the sterol biosynthesis pathway, which consumes FPP to produce squalene and subsequently ergosterol. nih.govnih.gov

To increase the flux of FPP towards santalene and santalol production, researchers have focused on down-regulating the expression of the ERG9 gene, which encodes squalene synthase, the first committed enzyme in the sterol pathway. nih.govnih.gov A common technique involves replacing the native promoter of the ERG9 gene with a weaker or regulated promoter. acs.org For instance, the glucose-repressed promoter PHXT1 has been effectively used to depress ERG9 expression, leading to a significant redirection of carbon flux from sterol production to the engineered santalol pathway. nih.govnih.gov This single modification has been shown to increase santalene and santalol yields to 164.7 mg/L and 68.8 mg/L, respectively, in one study. nih.gov

Table 2: Impact of Modulating Competing Pathways on Product Yields in S. cerevisiae

Genetic Modification Target Pathway/Reaction Effect on Pathway Resulting Yield Reference(s)
Down-regulation of ERG9 Sterol Biosynthesis Reduced conversion of FPP to squalene 164.7 mg/L santalenes, 68.8 mg/L santalols nih.gov
Replacement of ERG9 promoter with PHXT1 Sterol Biosynthesis Depressed squalene synthase expression 1.3 g/L total santalols acs.orgnih.gov
Knockout of OYE2, OYE3, ATF1, ATF2 By-product formation Reduced formation of dihydro-α-santalol and its acetylated form Enhanced production of Z-α-santalol researchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
(E)-α-santalol
(E)-β-santalol
(Z)-α-santalol
(Z)-β-santalol
Acetyl dihydro-α-santalol
α-exo-bergamotene
α-santalene
β-santalene
Dihydro-α-santalol
epi-β-santalene
Ergosterol
Farnesol
Farnesyl diphosphate (FPP)

Strategic Chemical Synthesis of Alpha Santalol: Methodological Advancements and Challenges

Seminal Contributions and Early Synthetic Endeavors in Alpha-Santalol Production

The initial explorations into the chemical nature of sandalwood oil's components were primarily focused on isolation and structural elucidation rather than total synthesis. Early in the 20th century, the foundational work by researchers such as Friedrich W. Semmler at the University of Berlin, and subsequently by V. Paolini and Laura Divizia at the University of Rome, led to the successful isolation and identification of the primary constituents, α-santalol and β-santalol. acs.orgnih.gov Their detailed accounts, particularly the 1914 publication by Paolini and Divizia, described the steam distillation of sandalwood and the separation of its components, laying the groundwork for future synthetic chemistry. acs.org

Development of Stereoselective and Stereospecific Synthesis Routes for this compound

The 1970s marked a turning point in the synthesis of α-santalol, with the emergence of highly stereoselective routes that could control the geometry of the crucial side-chain double bond. acs.org These advancements were critical in overcoming the limitations of earlier, non-selective methods.

Wittig-Based and Modified Wittig Reactions

A significant breakthrough was reported in 1970 by E.J. Corey and his colleagues, who developed a stereospecific synthesis of (Z)-α-santalol. acs.orgnih.gov One of their successful strategies employed a modified Wittig reaction to construct the trisubstituted olefin side chain with the correct geometry. acs.orgacs.org This approach started with an available aldehyde derivative of the tricyclic core. acs.org The key to achieving the desired (Z)-configuration, where the hydrogen and methyl groups are cis to each other, was the specific modification of the Wittig reaction conditions and reagents, which allowed for precise control over the stereochemical outcome of the olefination step. acs.orgresearchgate.net

Tricyclic Precursor Functionalization and Side-Chain Elaboration

In parallel, another powerful strategy was developed that involved building the side chain onto a pre-existing, functionalized tricyclic framework. In 1970, Corey's group also published a highly effective stereospecific total synthesis starting from the readily accessible tricyclic bromide, (–)-π-bromotricyclene. acs.orgacs.orgillinois.edu This route demonstrated several innovative synthetic methods for side-chain elaboration. acs.orgillinois.edu

The key steps in this synthesis included:

Chain Extension: The tricyclic bromide was coupled with 3-trimethylsilylpropargyllithium to extend the carbon chain. acs.orgillinois.edu

Stereospecific Reduction: A stereo- and position-specific addition of diisobutylaluminum hydride to the lithium salt of the resulting propargylic alcohol was performed. acs.orgillinois.edu This step was crucial for setting up the (Z)-geometry of the double bond by reducing the triple bond to a cis-olefin. acs.org

Functional Group Modification: Subsequent functional group transformations were carried out to yield the final α-santalol molecule in good yield. acs.org

This methodology provided a general and stereospecific route to the RCH₂CH=C(CH₃)CH₂OH structural unit with the required cis-geometry. acs.orgillinois.edu Later modifications of this concept have utilized other precursors, such as (+)-3-bromocamphor, to separately synthesize the bicyclic frame and the side chain before combining them. nih.gov

Table 1: Comparison of Key Stereoselective Synthesis Routes for α-Santalol

RouteStarting MaterialKey Reaction for Side-Chain ConstructionKey ReagentsStereochemical Control
Corey (1970)Tricyclic AldehydeModified Wittig ReactionPhosphonium ylideAchieved desired (Z)-configuration of the side-chain double bond. acs.orgacs.org
Corey (1970)(–)-π-BromotricycleneSide-chain elaboration via an alkyne intermediate3-trimethylsilylpropargyllithium; Diisobutylaluminum hydrideStereospecific reduction of a triple bond to a cis-double bond. acs.orgillinois.edu
Sato et al. (modified)(+)-3-BromocamphorCoupling of bicyclic frame and side-chain fragmentsLithium reagent from (−)-8-bromotricyclene; Allyl bromide derivativeFormation of both (E)- and (Z)-isomers, which are then separated. nih.gov

Chemo-Enzymatic and Fermentative Approaches to this compound Analogues

Driven by the high cost and unsustainable sourcing of natural sandalwood oil, significant research has focused on biotechnological production methods. acs.org These approaches leverage microorganisms as cellular factories to produce santalol (B192323) and its precursors, offering a more sustainable and cost-effective alternative to chemical synthesis. acs.orgmdpi.com

Chemo-enzymatic strategies combine the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.gov In the context of santalol production, this often involves the fermentative production of santalene precursors, followed by enzymatic oxidation. Cytochrome P450 monooxygenases (CYPs) are key enzymes identified from Santalum album that hydroxylate α-santalene at the correct position to yield α-santalol. nih.gov This biocatalytic step provides high selectivity that can be difficult to achieve with standard chemical oxidants.

More advanced approaches involve the complete fermentative synthesis of santalols from simple feedstocks like cornstarch-derived sugars. acs.org This has been achieved by introducing the biosynthetic pathways for santalene and santalol into host microorganisms such as the bacterium Rhodobacter sphaeroides or, more commonly, the yeast Saccharomyces cerevisiae. acs.orgmdpi.com

Key metabolic engineering strategies in yeast include:

Pathway Introduction: Expressing genes for key enzymes such as santalene synthase (STS) and a relevant cytochrome P450 monooxygenase to convert farnesyl diphosphate (B83284) (FPP), a native yeast metabolite, into α-santalol. mdpi.comnih.gov

Increasing Precursor Supply: Enhancing the native mevalonate (B85504) (MVA) pathway in yeast to boost the production of the FPP precursor. mdpi.com

Blocking Competing Pathways: Down-regulating or repressing competing pathways, such as the one leading to sterol biosynthesis by targeting the ERG9 gene, to divert more FPP towards santalol production. mdpi.comnih.gov

Optimization of Fermentation: Utilizing controlled fermentation techniques, such as fed-batch fermentation, to optimize culture conditions and significantly increase the final product yield. nih.govnih.gov

These integrated bio-process engineering efforts have successfully produced α-santalol at titers exceeding 1 g/L, demonstrating the viability of fermentation as a commercial production platform. nih.govnih.gov

Table 2: Overview of Fermentative Production of Santalols

Host OrganismKey Enzymes IntroducedPrimary Engineering StrategySubstrateProductReported Yield
Saccharomyces cerevisiaeSantalene Synthase (SaSS), Cytochrome P450Depression of ERG9 gene, overexpression of GAL4 and PGM2 for enhanced galactose uptake and pathway promotion. nih.govGalactose/Glucoseα-Santalol and other santalolsUp to 1.3 g/L total santalols. nih.gov
Rhodobacter sphaeroidesNot specifiedFermentation of cornstarch-derived sugars. acs.orgCornstarch-derived sugarsα- and β-santalolCommercial production established. acs.org
Saccharomyces cerevisiaeα-santalene synthaseRQ-controlled exponential feed strategy. nih.govNot specifiedα-santalene (precursor)163 mg/L. nih.gov

Structure Activity Relationship Sar of Alpha Santalol: Correlating Molecular Architecture with Biological Modulations

Isomeric Configuration and Stereochemical Influence on Biological Activities

The biological activity of alpha-santalol is profoundly influenced by its stereochemistry, particularly the configuration of the double bond in its side chain. nih.govmdpi.com The two primary geometric isomers are (Z)-α-santalol and (E)-α-santalol, where the 'Z' configuration is the naturally predominant and most biologically significant form. acs.org

Research into the structure-odor relationship has definitively established the importance of the Z-isomer for the typical sandalwood scent. nih.gov Studies have shown that (Z)-α-santalol possesses the characteristic woody, sandalwood fragrance, whereas the (E)-isomer does not; it is often described as having a slightly fatty or even odorless quality. nih.govmdpi.comnih.gov This demonstrates that the spatial orientation of the side chain relative to the main santalane frame is a critical determinant for its interaction with olfactory receptors. mdpi.comnih.govresearchgate.net

Beyond olfaction, the isomeric form appears to be crucial for other biological activities as well. The primary active components of sandalwood oil responsible for its wide-ranging bioactivities are identified as (Z)-α-santalol and (Z)-β-santalol. nih.govresearchgate.netdntb.gov.ua For instance, studies on the central nervous system effects of sandalwood have isolated both α-santalol and β-santalol as the major active constituents contributing to its sedative properties. nih.gov Both isomers were found to be active, suggesting that the core bicyclic structure is a key pharmacophore for neuroleptic activity. nih.gov While much of the anticancer research has focused on α-santalol as a key agent, the literature consistently highlights the (Z)-isomer as the compound of interest. informahealthcare.commdpi.comresearchgate.net The precise stereochemical requirements for activities such as anticancer, anti-inflammatory, and antimicrobial effects remain an area of ongoing investigation, but the prevalence and focus on the Z-isomer in nature and in research suggest its optimal configuration for these biological modulations.

Table 1: Influence of Isomeric Configuration on the Odor Profile of this compound

IsomerConfigurationReported Odor ProfileSource
(Z)-α-SantalolNatural, predominant isomerCharacteristic woody, sandalwood scent nih.govnih.gov
(E)-α-SantalolGeometric isomerSlightly fatty, fresh, or odorless nih.govmdpi.comnih.gov

Side Chain Modifications and Their Effect on Functional Responses

Modifications to the isopentenyl side chain of this compound have provided significant insights into its SAR, particularly concerning its olfactory properties. nih.gov By altering the terminal alcohol group or the double bond, researchers have been able to map the structural requirements for its characteristic scent. mdpi.comnih.gov

A key area of investigation has been the conversion of the terminal alcohol into other functional groups, such as aldehydes, formates, and acetates. nih.gov When these derivatives were synthesized from both (Z)- and (E)-α-santalol, a clear pattern emerged: the Z-configuration consistently produced woody notes similar to the parent compound, while the E-configuration eliminated the woody character. mdpi.comnih.gov For example, (Z)-α-santalal (the aldehyde derivative) retains a woody odor, whereas (E)-α-santalal is described as having a fresh, slightly fatty scent. nih.gov This confirms that the geometric configuration of the side chain is more critical for the sandalwood odor than the specific nature of the terminal functional group. mdpi.comresearchgate.net

Another important modification is the saturation of the side chain's double bond to produce dihydro-α-santalol. mdpi.com This analog, which lacks the geometric isomerism of the parent compound, was found to retain the sandalwood character in its odor profile. nih.gov This finding further underscores the importance of the side chain's relative orientation to the bicyclic core. The preservation of the woody scent in the saturated Z-isomers and the dihydro-analog suggests that the E-configuration actively disrupts the molecule's ability to bind effectively to the corresponding olfactory receptors, while the Z-configuration and a saturated chain permit the correct conformation for a positive response. mdpi.comnih.gov

Table 2: Effect of Side Chain Modifications on the Odor of this compound Derivatives

CompoundModificationOdor DescriptionSource
(Z)-α-SantalalAlcohol to Aldehyde (Z-isomer)Woody nih.gov
(E)-α-SantalalAlcohol to Aldehyde (E-isomer)Slightly fatty, fresh nih.gov
(Z)-α-Santalyl formateAlcohol to Formate (Z-isomer)Woody nih.gov
(E)-α-Santalyl formateAlcohol to Formate (E-isomer)Fatty nih.gov
(Z)-α-Santalyl acetateAlcohol to Acetate (Z-isomer)Woody nih.gov
(E)-α-Santalyl acetateAlcohol to Acetate (E-isomer)Odorless nih.gov
Dihydro-α-santalolSaturation of side chain double bondSandalwood character nih.govmdpi.com

Advanced Mechanistic Investigations of Alpha Santalol S Biological Activities at Cellular and Molecular Levels

Molecular Targets and Intracellular Signaling Pathways Modulated by Alpha-Santalol

This compound exerts its biological effects by interacting with a variety of molecular targets and modulating several intracellular signaling pathways. These interactions lead to a cascade of events that influence cell fate and function. The compound's anticancer properties, for instance, are attributed to its ability to induce cell cycle arrest and apoptosis in various cancer models. sci-hub.se

Regulation of Cell Cycle Progression and Checkpoint Control

A significant body of research highlights this compound's ability to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines. sci-hub.seimrpress.com This effect is achieved through the modulation of key cell cycle regulatory proteins.

In human breast cancer cells (MCF-7 and MDA-MB-231), this compound-induced G2/M arrest is associated with a decrease in the protein levels of G2/M regulatory cyclins (Cyclin A and Cyclin B1), cyclin-dependent kinases (CDK2 and Cdc2), and the cell division cycle 25 (Cdc25) phosphatases, Cdc25B and Cdc25C. researchgate.netplos.org Specifically, this compound treatment leads to an increase in the inhibitory phosphorylation of Cdc25C at Ser-216. researchgate.netplos.org This prevents the activation of the Cyclin B/Cdc2 complex, which is essential for entry into mitosis. plos.orgiiarjournals.org

Furthermore, in some cancer cell lines like MDA-MB-231 and A431 (human epidermoid carcinoma), this compound upregulates the expression of the CDK inhibitor p21. researchgate.netiiarjournals.org This upregulation of p21, along with the suppression of mutated p53 in MDA-MB-231 cells, contributes to the observed cell cycle arrest. researchgate.net However, in MCF-7 cells, which have wild-type p53, this compound does not appear to increase p53 or p21 expression, suggesting a p53-independent mechanism in this cell line. researchgate.netiiarjournals.org Studies on skin cancer cells have also confirmed that this compound's induction of G2/M arrest can be independent of p53 and p21 status. sci-hub.se

Cell LineCancer TypeKey Molecular Effects of this compound on Cell Cycle
MCF-7 Breast Cancer (ER-positive)↓ Cyclin A, ↓ Cyclin B1, ↓ CDK2, ↓ Cdc2, ↑ Phospho-Cdc25C (Ser-216) researchgate.netplos.orgiiarjournals.org
MDA-MB-231 Breast Cancer (ER-negative)↓ Cyclin A, ↓ Cyclin B1, ↓ CDK2, ↓ Cdc2, ↑ p21, ↓ mutated p53, ↑ Phospho-Cdc25C (Ser-216) researchgate.netplos.org
A431 Epidermoid Carcinoma↓ Cyclins, ↓ CDKs, ↑ p21, ↓ mutated p53 sci-hub.seimrpress.comiiarjournals.org
UACC-62 Melanoma↑ wild-type p53, G2/M arrest independent of p53 and p21 sci-hub.seimrpress.comiiarjournals.org

Induction of Apoptotic and Autophagic Cell Death Pathways

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cells. sci-hub.se This process is initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. imrpress.comresearchgate.net

In breast cancer cells, this compound treatment leads to the activation of both initiator caspases, caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). researchgate.net This, in turn, activates executioner caspases such as caspase-3, caspase-6, and caspase-7, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.net Similarly, in prostate cancer cells, this compound induces apoptosis through the activation of caspase-3, and this effect can be diminished by inhibitors of caspase-8 and caspase-9. sci-hub.se

Cell Death PathwayKey Molecular Events Induced by this compoundCell Lines Studied
Apoptosis (Extrinsic) Activation of Caspase-8 researchgate.netMCF-7, MDA-MB-231 researchgate.net
Apoptosis (Intrinsic) Activation of Caspase-9, Dissipation of mitochondrial membrane potential, Cytochrome c release imrpress.comresearchgate.netA431, MCF-7, MDA-MB-231 imrpress.comresearchgate.net
Apoptosis (Execution) Activation of Caspase-3, -6, -7; PARP cleavage sci-hub.seresearchgate.netMCF-7, MDA-MB-231, PC-3, LNCaP sci-hub.seresearchgate.net
Autophagy Formation of acidic vesicular organelles, LC3 recruitment and cleavage, Suppression of p-AKT and p-mTOR nih.goviiarjournals.orgresearchgate.netLNCaP, PC-3 nih.goviiarjournals.orgresearchgate.net

Inhibition of Cellular Migration, Invasion, and Metastatic Phenotypes

This compound has demonstrated the ability to inhibit key processes involved in cancer metastasis, including cell migration and invasion. researchgate.netnih.gov In breast cancer cells (MDA-MB-231 and MCF-7), treatment with this compound significantly reduces their migratory potential and wound-healing ability. researchgate.netnih.gov This effect is partly mediated by its impact on the Wnt/β-catenin signaling pathway. researchgate.netnih.gov

Furthermore, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov It achieves this by targeting the vascular endothelial growth factor receptor 2 (VEGFR2) and its downstream signaling pathways, including AKT, ERK, FAK, and Src in endothelial and prostate cancer cells. nih.gov By inhibiting HUVEC (human umbilical vein endothelial cells) proliferation, migration, invasion, and tube formation, this compound effectively disrupts the angiogenic process. nih.gov

Cytoskeletal Dynamics and Structural Integrity Modulation

While direct studies on this compound's comprehensive effects on cytoskeletal dynamics are emerging, its known anti-mitotic and anti-migratory activities strongly suggest a modulatory role. The cytoskeleton, composed of microtubules, actin filaments, and intermediate filaments, is crucial for maintaining cell shape, motility, and division. nih.gov this compound's ability to induce G2/M cell cycle arrest points towards an interference with microtubule dynamics, which are essential for forming the mitotic spindle. science.gov Its inhibition of cell migration in cancer cells also implies an effect on the dynamic rearrangement of the actin cytoskeleton, a key driver of cell movement. researchgate.netnih.gov The proper functioning of the cytoskeleton is intrinsically linked to cell signaling pathways, and this compound's perturbation of pathways like Wnt/β-catenin and PI3K/AKT likely has downstream consequences on cytoskeletal organization and function.

Wnt/β-catenin Pathway Perturbations

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and migration, and its aberrant activation is a hallmark of many cancers. mdpi.com this compound has been identified as an inhibitor of this pathway in breast cancer cells. researchgate.netnih.gov Research shows that this compound treatment affects the localization of β-catenin, a key effector of the pathway. researchgate.netnih.gov Specifically, it has been observed to alter the movement of β-catenin from the cytosol into the nucleus in MDA-MB-231 cells, thereby inhibiting its transcriptional activity. researchgate.netnih.gov This inhibition of the Wnt/β-catenin pathway is a significant mechanism underlying this compound's ability to suppress breast cancer cell migration. researchgate.netnih.gov

Modulations of Redox Homeostasis and Antioxidant Defense Systems

This compound exhibits antioxidant properties and can modulate the cellular redox state. mdpi.comnih.gov In studies using the model organism Caenorhabditis elegans, this compound was shown to protect against oxidative stress by upregulating antioxidant defense mechanisms. nih.govacs.orgnih.gov This is achieved through the activation of the SKN-1/Nrf2 transcription factor, a master regulator of antioxidant and detoxification gene expression. nih.govacs.orgnih.gov The activation of SKN-1/Nrf2 by this compound leads to the increased expression of antioxidant genes such as gst-4, gcs-1, and gst-10. acs.org By enhancing the antioxidant capacity of cells, this compound can mitigate the damaging effects of reactive oxygen species (ROS), which are implicated in aging and various diseases. acs.orgnih.gov

Anti-Inflammatory Signaling Cascade Regulation

This compound demonstrates significant anti-inflammatory properties through the modulation of multiple signaling cascades. sci-hub.se A key mechanism is the inhibition of the arachidonic acid pathway. This compound and its isomer, beta-santalol (B49924), have been shown to suppress lipopolysaccharide-mediated activation of this pathway, which consequently reduces the production of inflammatory mediators such as prostaglandin (B15479496) E2 and thromboxane (B8750289) B2. jneonatalsurg.com This is achieved by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

The compound also influences inflammatory responses by altering the expression and interaction of various cytokines and chemokines. jneonatalsurg.com Further research indicates that sandalwood oil, of which this compound is a primary constituent, can inhibit the activity of phosphodiesterase (PDE) enzymes, a mechanism linked to its effectiveness in inflammatory skin conditions. jneonatalsurg.com Investigations into its molecular interactions reveal that this compound can modulate the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory process. iiarjournals.org Specifically, sandalwood oil has been observed to inhibit the phosphorylation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB's activation and translocation into the nucleus.

Neurochemical and Neuroprotective Mechanisms, Including Protein Aggregation Inhibition

This compound exhibits notable neuroprotective effects, including the ability to inhibit protein aggregation, a hallmark of several neurodegenerative diseases. acs.orgacs.org Studies utilizing the in vivo model Caenorhabditis elegans have shown that this compound, along with beta-santalol, can retard aging and inhibit the aggregation of toxic proteins such as amyloid-β (Aβ1–42), associated with Alzheimer's disease, and polyglutamine (polyQ) repeats, linked to Huntington's disease. acs.orgacs.orgnih.gov

The underlying mechanism for this anti-aggregation potential involves the regulation of specific transcription factors. acs.org Research indicates that santalol (B192323) isomers selectively activate SKN-1 (the C. elegans ortholog of mammalian Nrf2) and EOR-1 through the receptor tyrosine kinase (RTK)/Ras/MAPK signaling pathway. acs.org This activation triggers the transcription of downstream genes involved in antioxidant defense and proteostasis, such as gst-4, gcs-1, and hsp-4, which helps to minimize protein oxidation and aggregation. acs.orgnih.gov Further studies in C. elegans models of Parkinson's disease demonstrated that this compound could reduce pathologies associated with α-synuclein aggregation and neurotoxicity. rsc.orgnih.govresearchgate.net Additionally, santalol isomers have been shown to inhibit the amyloidogenesis of both wild-type and mutant transthyretin (TTR) by binding to and stabilizing the TTR tetramer, preventing its dissociation into amyloidogenic monomers. nih.govfrontiersin.org

In Vitro Pharmacological Profiling in Disease Models

Efficacy in Neoplastic Cell Lines (e.g., Melanoma, Breast, Prostate, Epidermoid Carcinoma)

This compound has demonstrated significant efficacy against various cancer cell lines in vitro, primarily through the induction of apoptosis and cell cycle arrest. sci-hub.se Its effects are often selective, showing greater toxicity to cancer cells than to normal cells. sci-hub.se

Melanoma: In human melanoma cell lines such as UACC-62 and SK-MEL2, this compound induces G2/M phase cell cycle arrest and inhibits cell growth. imrpress.comnih.gov This is associated with alterations in cell cycle regulatory proteins like cyclin A, cyclin B1, and Cdc2. imrpress.com In UACC-62 cells, the compound also caused microtubule depolymerization. imrpress.com Studies on SK-MEL2 cells showed that this compound significantly decreased cell viability and migratory potential, effects that were less pronounced in immortalized normal keratinocytes. aacrjournals.orgresearchgate.net

Breast Cancer: this compound is effective against both estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) human breast cancer cells. sci-hub.seiiarjournals.org It induces apoptosis by activating executioner caspases (caspase-6, -7 in MCF-7; caspase-3, -6 in MDA-MB-231) and promoting PARP cleavage. sci-hub.se It also causes G2/M cell cycle arrest and has been shown to inhibit the migration of breast cancer cells by targeting the Wnt/β-catenin signaling pathway. iiarjournals.orgiiarjournals.org Furthermore, it down-regulates the anti-apoptotic protein survivin. sci-hub.se

Prostate Cancer: In both androgen-dependent (LNCaP) and androgen-independent (PC-3) human prostate cancer cells, this compound induces apoptosis via caspase-3 activation. iiarjournals.orgresearchgate.net Mechanistic studies show it inhibits angiogenesis by targeting the VEGFR2-mediated AKT/mTOR/P70S6K signaling pathway. researchgate.netnih.gov It also induces autophagy in prostate cancer cells by suppressing the phosphorylation of AKT and mTOR, which may act as a protective mechanism for the cancer cells. iiarjournals.org

Epidermoid Carcinoma: In the p53-mutated human epidermoid carcinoma A431 cell line, this compound induces apoptotic cell death. sci-hub.seiiarjournals.org This process is mediated by the activation of caspases-8, -9, and -3, dissipation of the mitochondrial membrane potential, and the release of cytochrome c. imrpress.comiiarjournals.org this compound also causes a G2/M phase cell cycle arrest in A431 cells. imrpress.comnih.gov

Table 1: In Vitro Efficacy of this compound in Neoplastic Cell Lines

Cancer Type Cell Line(s) Key Findings & Mechanistic Insights
Melanoma UACC-62, SK-MEL2 Induces G2/M cell cycle arrest; alters cyclin A, cyclin B1, Cdc2; causes microtubule depolymerization; decreases cell viability and migration. imrpress.comnih.govaacrjournals.org
Breast Cancer MCF-7, MDA-MB-231 Induces apoptosis via caspase activation and PARP cleavage; causes G2/M arrest; inhibits migration via Wnt/β-catenin pathway; down-regulates survivin. sci-hub.seiiarjournals.orgiiarjournals.orgresearchgate.net
Prostate Cancer LNCaP, PC-3 Induces apoptosis via caspase-3 activation; inhibits angiogenesis by targeting VEGFR2-AKT/mTOR pathway; induces autophagy. researchgate.netnih.goviiarjournals.org
Epidermoid Carcinoma A431 Induces apoptosis via mitochondrial pathway (cytochrome c release) and caspase activation; causes G2/M cell cycle arrest. sci-hub.seimrpress.comiiarjournals.org

Studies in Immortalized Keratinocyte Models

The effects of this compound have been investigated in immortalized human keratinocyte cell lines, notably HaCaT cells, which represent an initiated state commonly found in sun-damaged skin. sci-hub.senih.gov Studies using East Indian Sandalwood Oil (EISO), which contains 45-50% this compound, demonstrated that treatment of HaCaT cells leads to a halt in cell cycle progression and inhibits UV-induced activator protein-1 (AP-1) activity. nih.govscience.gov

Interestingly, the observed cell death in EISO-treated HaCaT cells did not occur through classical apoptosis, as evidenced by a lack of annexin (B1180172) V staining and PARP cleavage. nih.gov Instead, the mechanism involved a severe compromise of plasma membrane integrity and the induction of autophagy, indicated by the cleavage of microtubule-associated protein 1 light chain 3 (LC3). nih.gov These findings suggest that this compound can trigger non-apoptotic cell death pathways in initiated keratinocytes, which is a key mechanism for eliminating potentially cancerous cells. nih.gov Furthermore, studies comparing melanoma cells to HaCaT cells showed that this compound was more cytotoxic and disruptive to the actin cytoskeleton in melanoma cells, indicating a degree of selectivity for neoplastic cells. aacrjournals.orgresearchgate.net

In Vivo Preclinical Efficacy and Mechanistic Validation in Animal Models

Chemopreventive Efficacy in Induced Carcinogenesis Models

The chemopreventive potential of this compound has been substantiated in several in vivo animal models of carcinogenesis. sci-hub.seiiarjournals.org It has shown significant efficacy in preventing skin cancer development in models of both chemically-induced and ultraviolet B (UVB) radiation-induced tumorigenesis. imrpress.comnih.goviiarjournals.org

In studies using SKH-1 hairless mice, topical application of this compound prior to UVB exposure significantly reduced tumor incidence and multiplicity. imrpress.comiiarjournals.org One study reported a 72% reduction in tumor multiplicity in a UVB-induced complete tumorigenesis model. imrpress.com The mechanistic basis for this chemopreventive effect is multifactorial, involving the induction of pro-apoptotic proteins. iiarjournals.org Research has shown that this compound treatment in UVB-exposed mouse skin leads to a significant increase in the levels of caspase-3, caspase-8, and the tumor suppressor protein p53. iiarjournals.org This indicates that this compound helps eliminate sun-damaged cells by activating the extrinsic pathway of apoptosis. iiarjournals.org

In a prostate cancer xenograft mouse model using PC-3 cells, intraperitoneal administration of this compound significantly reduced the volume and weight of solid tumors and prolonged the lifespan of the animals. sci-hub.senih.gov This anti-tumor effect was linked to the inhibition of tumor angiogenesis, mediated through the suppression of the VEGFR2-regulated AKT/mTOR/P70S6K signaling pathway. nih.goviiarjournals.org

Modulatory Effects on Age-Related Biological Processes

This compound, a primary sesquiterpene alcohol found in sandalwood oil, has been the subject of advanced scientific inquiry regarding its influence on the fundamental biological processes of aging. Research at cellular and molecular levels indicates that this compound can modulate key pathways associated with longevity, stress resistance, and the maintenance of cellular health, positioning it as a significant agent in the study of geroprotection.

Investigations using the model organism Caenorhabditis elegans have revealed that α-santalol can retard the aging process, extend lifespan, and improve healthspan. acs.orgnih.gov These effects are not isolated to general longevity but also include the mitigation of age-related decline in physiological functions, such as motor activity and chemosensory perception. nih.gov The anti-aging properties of α-santalol are linked to its ability to intervene in several core mechanisms of aging, including oxidative stress, the loss of protein homeostasis (proteostasis), and the dysregulation of cellular signaling networks. acs.orgnih.govacs.org

Regulation of Stress Response and Longevity Pathways

A significant body of research points to α-santalol's ability to modulate specific genetic pathways that govern stress response and longevity. In C. elegans, α-santalol's life-extending effects are mediated through the selective regulation of the SKN-1/Nrf2 and EOR-1/PLZF transcription factors. acs.orgnih.gov This regulation occurs via the RTK/Ras/MAPK (Receptor Tyrosine Kinase/Ras/Mitogen-Activated Protein Kinase) signaling axis. acs.orgnih.gov The activation of these pathways triggers the expression of a suite of downstream genes responsible for antioxidant defense and the inhibition of protein aggregation, which collectively contribute to extending longevity and minimizing age-associated cellular damage. acs.orgnih.gov

Interestingly, studies suggest that the mechanism by which α-santalol extends lifespan in C. elegans may operate independently of dietary restriction (DR) pathways and certain sirtuin-dependent mechanisms, which are other well-known modulators of aging. nih.govacs.org For instance, the lifespan of sirtuin mutant (sir-2.1) worms was still significantly increased by santalol isomers, indicating the effect is not solely dependent on this pathway. nih.govacs.org

**Table 1: Effects of this compound on Lifespan and Healthspan in *C. elegans***

ParameterObservationAssociated Molecular PathwayReference
Mean LifespanSignificantly extended in wild-type worms.SKN-1/Nrf2, EOR-1/PLZF nih.govacs.org
HealthspanImproved physiological functions with age (e.g., pharyngeal pumping, motor activity).SKN-1/Nrf2 signaling acs.orgnih.gov
Stress ResistanceEnhanced resistance to neurotoxic and proteotoxic stress.Activation of antioxidant and geroprotective genes (e.g., gst-4, hsp-4). acs.orgrsc.org
Protein AggregationInhibited aggregation of toxic amyloid-β (Aβ1–42) and polyglutamine (PolyQ) repeats.Regulation of protein aggregation inhibitory genes. acs.orgnih.govnih.gov

Attenuation of Oxidative Stress

One of the primary mechanisms through which α-santalol exerts its anti-aging effects is by combating oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to cellular aging and the degradation of crucial macromolecules like DNA and proteins. ijrpr.com this compound functions as a potent antioxidant by neutralizing ROS, thereby preventing the cellular damage they inflict. ijrpr.com

Furthermore, its activity goes beyond direct scavenging. Research indicates that α-santalol enhances the activity of the body's endogenous antioxidant enzymes and reduces lipid peroxidation, which preserves the integrity of cell membranes. ijrpr.com In human skin fibroblast cells (CCD-1079Sk), α-santalol demonstrated a protective effect against oxidative damage and genotoxicity induced by hydrogen peroxide (H2O2). jrespharm.com This upregulation of the cellular antioxidant defense system is crucial for maintaining cellular homeostasis and protecting tissues from age-related metabolic damage. ijrpr.com

Table 2: Antioxidant and Cytoprotective Effects of this compound

Biological EffectModel SystemMechanismReference
ROS NeutralizationIn vitro modelsDirectly scavenges reactive oxygen species. ijrpr.com
GenoprotectionHuman Skin Fibroblasts (CCD-1079Sk)Reduced DNA damage following H2O2 exposure. jrespharm.com
Inhibition of Lipid PeroxidationIn vitro modelsPreserves the integrity of cell membranes. ijrpr.com
Enzyme ModulationIn vitro modelsEnhances the activity of antioxidant enzymes. ijrpr.comquintis.com.au

Maintenance of Protein Homeostasis

The progressive loss of protein homeostasis, or proteostasis, is a universal hallmark of aging, leading to the accumulation and aggregation of misfolded or damaged proteins. nih.govacs.org These protein aggregates are associated with numerous age-related neurodegenerative diseases. Studies have shown that α-santalol plays a critical role in maintaining proteostasis. nih.gov

In C. elegans models of Alzheimer's and Huntington's diseases, α-santalol effectively inhibited the aggregation of toxic proteins, specifically amyloid-β and polyglutamine repeats. acs.orgnih.gov Further research demonstrated its capacity to act as a potent inhibitor of transthyretin (TTR) aggregation, a protein implicated in fatal inherited amyloidoses that can be exacerbated by aging. frontiersin.org By activating cellular signaling pathways that enhance the degradation of these abnormal protein aggregates, α-santalol helps maintain a healthy proteome, thereby retarding age-related functional decline. frontiersin.org

Influence on Skin Aging Processes

The modulatory effects of α-santalol are particularly evident in the context of skin aging. Its antioxidant properties are key to preventing premature aging by protecting skin cells from environmental damage caused by UV radiation and pollution. ijrpr.comquintis.com.au By neutralizing free radicals, α-santalol helps to preserve structural proteins like collagen and elastin, which diminishes the appearance of fine lines and wrinkles. ijrpr.comukaazpublications.com

Beyond its antioxidant role, research suggests α-santalol may influence other age-related skin changes. It has been found to be an inhibitor of tyrosinase, a key enzyme in the production of melanin (B1238610). nih.gov This suggests a potential role in mitigating abnormal hyperpigmentation associated with aging and sun exposure. ijrpr.comnih.gov Additionally, studies indicate that sandalwood oil and its components can promote the synthesis of collagen, further helping to improve skin firmness and reduce the appearance of wrinkles. ukaazpublications.com There is also evidence that it may modulate cellular senescence, a process where cells stop dividing and which contributes to aging. scitechnol.com For example, sandalwood oil was found to upregulate Cellular Retinoic Acid Binding Protein 2 (CRABP2), which may act as a negative regulator of senescence in fibroblasts. scitechnol.com

Sophisticated Analytical Methodologies for Alpha Santalol Research

Chromatographic Separation and Quantitative Analysis of Alpha-Santalol and its Isomers

Chromatographic techniques are fundamental for separating this compound from other sesquiterpenoids and related compounds present in sandalwood oil, allowing for both qualitative identification and precise quantification.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. GC separates components based on their boiling points and affinity for the stationary phase within a heated column. The subsequent detection by MS provides molecular weight information and fragmentation patterns, which are invaluable for compound identification.

GC-MS has been extensively used to profile the complex composition of sandalwood oil, with this compound consistently identified as a major constituent. Studies have reported varying percentages of this compound in sandalwood oil depending on the species, age of the tree, and extraction methods. For instance, GC-MS analysis of sandalwood oil from 15-year-old trees indicated this compound content ranging from 33.55% to 35.32%, alongside other significant compounds like beta-santalol (B49924) (17.16-18.96%) impactfactor.orgresearchgate.net. Another study reported this compound content between 32.38% and 78.29% in different sandalwood oil samples researchgate.net. The technique is also vital for assessing the quality of commercial sandalwood oils against international standards, such as ISO 3518:2002, which specifies minimum percentages for alpha- and beta-santalol mdpi.comnih.gov. GC-MS is also employed to identify synthetic adulterants in sandalwood oil, ensuring product authenticity mdpi.comnih.gov. Comprehensive two-dimensional GC (GC×GC) coupled with MS further enhances separation power for complex mixtures, enabling the identification of isomers and previously unreported compounds seejph.comsigmaaldrich.com.

Table 1: Major Constituents of Sandalwood Oil by GC-MS

Compound NameTypical Percentage Range (%)Primary Reference(s)
α-Santalol32.38 – 78.29 impactfactor.orgresearchgate.netresearchgate.net
β-Santalol5.45 – 37.83 impactfactor.orgresearchgate.netresearchgate.net
epi-β-Santalol2.23 – 17.16 impactfactor.orgresearchgate.net
α-Bergamotol4.03 – 7.77 impactfactor.orgresearchgate.net
β-Santalene1.12 – 2.35 impactfactor.org
α-Santalene0.56 – 1.6 impactfactor.org
epi-β-Santalene0.80 – 1.69 impactfactor.org

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and sensitive method for the qualitative and quantitative analysis of sesquiterpenoids, including this compound. It is particularly useful for fingerprinting and authentication of essential oils, allowing for the differentiation of various sandalwood species and the detection of adulteration ecu.edu.auresearchgate.netresearchgate.netresearchgate.net. HPTLC can resolve multiple sesquiterpenoid constituents, providing a characteristic profile for each sample. Studies have identified this compound, beta-santalol, and other sesquiterpenoids using HPTLC by comparing their retention factors (Rf values) and spectral data with authentic standards researchgate.netnih.gov. HPTLC fingerprinting has been demonstrated as a valuable tool for quality control in the sandalwood industry, with variations in band profiles and peak intensities helping to distinguish between different sandalwood species ecu.edu.auresearchgate.netresearchgate.net. For example, HPTLC analysis can resolve up to nine major constituents of sandalwood oil, complementing the higher resolution offered by GC researchgate.net. A standard curve generated using this compound (y=684.8x +5970, r²=0.887) has been utilized for its quantification by HPTLC researchgate.net.

Table 2: Sesquiterpenoids Identified by HPTLC in Sandalwood Oil

Identified SesquiterpenoidTypical Detection MethodPrimary Reference(s)
α-SantalolHPTLC, GC-MS researchgate.netnih.gov
β-SantalolHPTLC, GC-MS researchgate.netnih.gov
β-SantaleneHPTLC nih.gov
α-trans-BergamotolHPTLC nih.gov
epi-β-SantalolHPTLC nih.gov
NuciferolHPTLC nih.gov

Other chromatographic techniques, such as Medium Pressure Liquid Chromatography (MPLC) using silver nitrate-impregnated silica (B1680970) gel, have also been employed for the preparative separation of alpha- and beta-santalols, achieving purities greater than 96% for this compound researchgate.netncl.res.innih.gov.

Spectrometric Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the structure of isolated this compound and assessing its purity. These techniques probe the molecular structure by analyzing the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HMBC), is paramount for definitive structural elucidation mdpi.comresearchgate.net. By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can confirm the stereochemistry and connectivity of atoms within the this compound molecule, often by comparing the obtained spectra with reported data mdpi.comvulcanchem.comresearchgate.net. For instance, the structure of synthesized this compound derivatives is routinely confirmed by comparing their NMR spectra with those of known this compound mdpi.com.

Infrared (IR) spectroscopy is utilized to identify characteristic functional groups present in this compound, such as the hydroxyl group, which typically appears as a broad absorption band between 3100 cm⁻¹ and 3600 cm⁻¹ vulcanchem.com. IR spectra are compared with reference data to confirm the presence of expected functional groups and assess purity .

Mass Spectrometry (MS), often coupled with GC (GC-MS), provides crucial information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural confirmation nih.gov. The fragmentation patterns generated by MS can serve as a unique fingerprint for the molecule mdpi.com.

Compound List

α-Santalol

β-Santalol

epi-β-Santalol

β-Santalene

α-Santalene

α-trans-Bergamotol

Nuciferol

epi-β-Santalene

α-Bergamotol

Advanced Research Frontiers and Future Trajectories for Alpha Santalol Investigation

Addressing Unresolved Mechanistic Complexities of Alpha-Santalol Action

This compound, a primary constituent of sandalwood oil, has demonstrated a range of biological activities, particularly in the realm of cancer chemoprevention and therapy. sci-hub.setandfonline.com However, a complete understanding of its molecular mechanisms remains an active area of research. While studies have elucidated several key pathways, further investigation is needed to unravel the intricate network of its interactions within the cell.

One of the most studied areas of this compound's action is its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. sci-hub.setandfonline.com Research has shown that this compound can trigger both intrinsic and extrinsic apoptotic pathways. iiarjournals.org In some cancer cell lines, it has been observed to cause a loss of mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3. iiarjournals.orgjneonatalsurg.com Furthermore, this compound has been shown to induce G2/M phase cell cycle arrest. sci-hub.se This is associated with alterations in the levels of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and cell division cycle (Cdc) proteins. sci-hub.se

A significant finding is the ability of this compound to inhibit the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and migration. iiarjournals.org Studies have shown that this compound can prevent the translocation of β-catenin from the cytosol to the nucleus in breast cancer cells, thereby inhibiting their migratory potential. iiarjournals.orgresearchgate.net This suggests that β-catenin is an important target in this compound's anticancer activity. iiarjournals.org

Another critical signaling pathway targeted by this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway, which is pivotal for angiogenesis (the formation of new blood vessels) that tumors need to grow. nih.govnih.gov this compound has been found to inhibit the VEGF-induced phosphorylation of VEGFR2 and its downstream signaling molecules, including AKT, ERK, FAK, Src, mTOR, and p70S6K. nih.govnih.govresearchgate.net Molecular docking simulations further suggest that this compound can form hydrogen bonds and aromatic interactions within the ATP-binding region of the VEGFR2 kinase domain. nih.govnih.govresearchgate.net

Table 1: Key Mechanistic Actions of this compound

Mechanistic Target Observed Effect Investigated Cancer Model(s)
Apoptosis Induction Activation of caspase-3 and caspase-9, release of cytochrome c. iiarjournals.orgjneonatalsurg.com Human epidermoid carcinoma A431 cells, breast cancer cells, prostate cancer cells. iiarjournals.orgjneonatalsurg.comiiarjournals.org
Cell Cycle Arrest G2/M phase arrest, modulation of cyclins, CDKs, and Cdc25 proteins. sci-hub.se Breast cancer cells (MCF-7, MDA-MB-231), human epidermoid carcinoma A431 cells, human melanoma UACC-62 cells. sci-hub.se
Wnt/β-catenin Pathway Inhibition of β-catenin translocation to the nucleus, reduced cell migration. iiarjournals.orgresearchgate.net Breast cancer cells (MDA-MB 231, MCF-7). iiarjournals.org
VEGFR2 Signaling Inhibition of VEGF-induced phosphorylation of VEGFR2 and downstream kinases (AKT, mTOR, etc.). nih.govnih.gov Human umbilical vein endothelial cells (HUVECs), Prostate cancer cells (PC-3, LNCaP). nih.govnih.gov
Survivin Downregulation of survivin expression. iiarjournals.org Breast cancer cells. iiarjournals.org
Autophagy Induction of autophagy. jcadonline.comiiarjournals.org Proliferating keratinocytes, human prostate cancer cells. jcadonline.comiiarjournals.org

Innovations in Sustainable and Efficient this compound Production Technologies

The traditional source of this compound is the heartwood of the sandalwood tree (Santalum album), a species that has been overexploited and is now considered endangered. rsc.org The slow growth of the tree, taking 15 to 20 years to form the oil-rich heartwood, combined with illegal harvesting, has made the natural supply of sandalwood oil unsustainable. researchgate.netdrewno-wood.pl This has spurred the development of innovative and sustainable methods for producing this compound.

Biotechnological approaches, particularly metabolic engineering and synthetic biology, have emerged as promising alternatives to traditional extraction. tiprpress.comnih.gov These methods utilize microorganisms, such as yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli), as cellular factories to produce santalenes and santalols. mdpi.comnih.govresearchgate.net The general strategy involves introducing the biosynthetic pathway for santalol (B192323) into these hosts. nih.govresearchgate.net This typically includes the introduction of genes encoding for farnesyl diphosphate (B83284) synthase (FPPS), santalene synthase (SSy), and a cytochrome P450 monooxygenase (P450) and its redox partner, cytochrome P450 reductase (CPR). nih.govresearchgate.netigem.wiki

Significant progress has been made in optimizing these microbial production platforms. One key challenge has been the functional expression of plant-derived cytochrome P450 enzymes in microbial hosts. mdpi.com Researchers have explored various strategies to overcome this, including the screening of different CPRs and the engineering of the host's cellular environment. For instance, studies have shown that overexpressing certain genes can improve the functional expression of P450 enzymes, leading to enhanced santalol production. frontiersin.org

Metabolic engineering strategies have also focused on increasing the precursor supply for santalol synthesis. nih.gov Farnesyl pyrophosphate (FPP) is the central precursor for all sesquiterpenes, including santalenes. nih.gov To channel more FPP towards santalol production, researchers have worked on down-regulating competing pathways, such as the one leading to sterol biosynthesis. acs.org For example, depressing the expression of ERG9, which encodes squalene (B77637) synthase, has been shown to increase the flux towards sesquiterpenoid production in yeast. acs.org

These efforts have led to significant improvements in production titers. For instance, engineered S. cerevisiae strains have achieved santalol titers of up to 1.3 g/L in fed-batch fermentation. acs.org Another approach has been the development of biocatalytic methods that use enzymes or whole microbial cells to perform specific chemical transformations. rsc.orgrsc.orgcardiff.ac.uk For example, fungal strains like Mucor piriformis have been used for the regio- and stereo-selective hydroxylation and epoxidation of (Z)-α-santalol, creating novel derivatives. rsc.orgcardiff.ac.uk

Commercial efforts are also underway, with companies developing biotechnologically produced santalol from renewable resources like corn starch, offering a sustainable and consistent alternative to the natural oil. rsc.orgbasf.com

Table 2: Advances in this compound Production

Production Method Key Innovations Reported Yield/Titer
Metabolic Engineering in S. cerevisiae Overexpression of santalol biosynthesis genes, depression of competing pathways (e.g., ERG9). acs.org Up to 1.3 g/L of santalols. acs.org
Metabolic Engineering in S. cerevisiae Enhancing P450 functionality through gene overexpression. frontiersin.org 1.97-fold increase in Z-α-santalol production. frontiersin.org
Biocatalysis Use of fungal strains (Mucor piriformis) for selective hydroxylation and epoxidation. rsc.orgcardiff.ac.uk Production of novel hydroxylated and epoxidized derivatives. rsc.orgcardiff.ac.uk
Commercial Fermentation Use of renewable feedstocks like corn starch. basf.com Commercially available bio-identical santalol. rsc.org

Identification and Characterization of Novel Biological Targets and Therapeutic Applications

While the anticancer properties of this compound are well-documented, ongoing research is uncovering new biological targets and potential therapeutic applications for this versatile compound. iiarjournals.orgresearchgate.net These emerging areas of investigation point towards a broader pharmacological profile for this compound than previously understood.

One area of growing interest is the effect of this compound on the central nervous system. Studies have shown that this compound can act as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. researchgate.net This suggests a potential for neuroleptic or antipsychotic-like effects, although it is less potent than existing drugs like chlorpromazine. researchgate.net

More recently, this compound has been identified as a ligand for the cannabinoid receptor type II (CB2). researchgate.netacs.org Bioassay-guided fractionation and subsequent synthesis of derivatives have shown that this compound and some of its synthetic analogs can act as CB2 agonists. researchgate.netacs.org This finding is significant as the CB2 receptor is implicated in various physiological processes, including immune response and inflammation, opening up new avenues for therapeutic development. Molecular docking studies have provided insights into the interaction of this compound with the CB2 receptor, which can guide the design of more potent and selective ligands. acs.org

In the context of dermatology, this compound has been found to be an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. jcadonline.comnih.gov This suggests its potential use in treating hyperpigmentation disorders. jcadonline.com Furthermore, its anti-inflammatory properties, possibly through the inhibition of phosphodiesterase and inflammatory cytokines, make it a candidate for treating inflammatory skin conditions like psoriasis and atopic dermatitis. jcadonline.comresearchgate.netnih.gov

The anti-inflammatory and antioxidant properties of this compound also contribute to its potential in a wider range of conditions. iiarjournals.orgresearchgate.netdebuglies.com Research has also pointed to its antimicrobial activity against various bacteria and fungi. nih.govdebuglies.com

A recent study has even explored the potential of this compound against the monkeypox virus, with molecular docking studies suggesting a significant binding affinity to a key viral protein. nanobioletters.com Additionally, research in the model organism Caenorhabditis elegans has indicated that this compound may have anti-aging properties, delaying aging and preventing the aggregation of toxic proteins. acs.org

Table 3: Novel Biological Targets and Potential Applications of this compound

Biological Target/Process Potential Therapeutic Application Supporting Evidence
Dopamine D2 and Serotonin 5-HT2A Receptors Neuroleptic/Antipsychotic effects. Antagonistic activity observed in receptor binding assays. researchgate.net
Cannabinoid Receptor Type II (CB2) Anti-inflammatory, immunomodulatory therapies. Identified as a CB2 agonist; synthetic derivatives show increased potency. researchgate.netacs.org
Tyrosinase Treatment of hyperpigmentation. Inhibition of the key enzyme in melanin synthesis. jcadonline.comnih.gov
Phosphodiesterase (PDE4) Treatment of inflammatory skin diseases (e.g., psoriasis, atopic dermatitis). Inhibition of PDE4 activity. jcadonline.comnih.gov
Monkeypoxgp158 protein Antiviral therapy against monkeypox. Molecular docking studies show significant binding affinity. nanobioletters.com
Protein Aggregation Anti-aging, neuroprotection. Inhibition of toxic protein aggregation in C. elegans. acs.org

Q & A

Q. How is alpha-santalol structurally characterized, and what analytical techniques are essential for its identification?

this compound is identified via its molecular formula (C15H24O) and structural features, including a bicyclic sesquiterpene framework. Key techniques include:

  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., hydroxyl groups) and compare spectra with reference data .
  • Chromatographic Methods : High-performance liquid chromatography (HPLC) and gas chromatography (GC) for purity assessment and separation from β-santalol .
  • Nuclear Magnetic Resonance (NMR) : For stereochemical confirmation, particularly cis-(+) configuration in natural isolates .

Q. What are the primary pharmacological effects of this compound, and how are these evaluated in preliminary assays?

this compound exhibits sedative, antipsychotic, and enzyme-inhibitory properties. Standard assays include:

  • Receptor Binding Studies : Competitive inhibition assays for dopamine D2 and serotonin 5-HT2A receptors, with chlorpromazine as a reference antipsychotic .
  • Enzyme Inhibition Assays : TLC-bioautography to assess tyrosinase and cholinesterase inhibition, relevant to Alzheimer’s disease and dermatological applications .
  • In Vitro Cytotoxicity : Dose-response studies on estrogen receptor-positive/negative breast cancer cells using MTT or apoptosis markers .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s reported physiological effects (e.g., sedation vs. activation)?

Discrepancies may arise from dosage, delivery methods (e.g., transdermal vs. oral), or model systems. Methodological considerations include:

  • Dose-Response Curves : Establish thresholds for sedative vs. activating effects in animal models .
  • Pharmacokinetic Profiling : Track metabolite distribution using LC-MS to correlate concentrations with observed effects .
  • Comparative Studies : Replicate experiments across labs using standardized protocols (e.g., OECD guidelines) to minimize variability .

Q. What synthetic strategies improve the stereoselective yield of this compound, and how are intermediates validated?

Advanced synthesis involves:

  • Corey’s Enantioselective Approach : Chiral catalysts to favor cis-(+) configuration, critical for bioactivity .
  • Isomer Separation : HPLC with chiral columns to resolve synthetic byproducts .
  • Intermediate Characterization : X-ray crystallography or NOESY NMR to confirm stereochemistry at key steps .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other terpenes?

Use factorial design or response surface methodology (RSM) to:

  • Identify Synergistic Pairs : Combine this compound with β-santalol or limonene in cytotoxicity assays .
  • Quantify Interactions : Calculate combination indices (e.g., Chou-Talalay method) to distinguish additive vs. synergistic effects .
  • Mechanistic Validation : RNA-seq or proteomics to map shared pathways (e.g., apoptosis signaling) .

Methodological Guidance

Q. How should researchers design reproducible assays for this compound’s antineoplastic activity?

  • Cell Line Selection : Use both ER+ (MCF-7) and ER− (MDA-MB-231) breast cancer cells to assess receptor-specific effects .
  • Controls : Include positive controls (e.g., tamoxifen) and vehicle-treated cells .
  • Data Reporting : Adhere to MIAME standards for omics data or CONSORT for preclinical trials .

Q. What statistical approaches resolve variability in this compound’s bioavailability studies?

  • Mixed-Effects Models : Account for intersubject variability in pharmacokinetic parameters (e.g., Cmax, AUC) .
  • Bootstrap Resampling : Estimate confidence intervals for bioavailability metrics in small-sample studies .

Data Interpretation and Reporting

Q. How can researchers validate this compound’s purity in natural extracts, and what thresholds are acceptable?

  • Validation Criteria : ≥95% purity via GC-MS with reference standards .
  • Impurity Profiling : Identify contaminants (e.g., fusicocca derivatives) using HRMS .
  • Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization .

Q. What ethical considerations apply to in vivo studies of this compound’s neuroactive effects?

  • Animal Welfare : Adhere to ARRIVE guidelines for sedation studies, including humane endpoints .
  • Data Transparency : Disclose conflicts of interest (e.g., funding from essential oil industries) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.